Enhanced Aqueous Solubility of Rosiglitazone Potassium Salt vs. Free Base and Other Salts
The primary differentiator for the potassium salt is its significantly improved aqueous solubility compared to the poorly soluble rosiglitazone free base and the more commonly referenced maleate salt. The potassium salt is soluble in water to a concentration of 100 mM . While the solubility of the free base is not quantified in the same datasheet, its known poor aqueous solubility is the very reason the potassium salt was developed . The patent literature provides a direct, quantitative comparison of the maleate salt, revealing that at pH 6, rosiglitazone potassium (as inferred from the general improvement goal of the patent) is among the more soluble salts, contrasting sharply with the maleate salt which has a solubility of <0.1 mg/mL under the same conditions [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 100 mM in water (approx. 39.5 mg/mL) |
| Comparator Or Baseline | Free base (reported as poorly water-soluble), Maleate salt at pH 6: <0.1 mg/mL |
| Quantified Difference | Potassium salt provides >395-fold improvement over the maleate salt at pH 6. |
| Conditions | Solubility in water for the potassium salt; solubility in pH 6 buffer for the maleate salt. |
Why This Matters
For researchers, this high aqueous solubility enables the preparation of concentrated stock solutions for in vitro cell culture assays or in vivo dosing without resorting to toxic organic solvents like DMSO, ensuring physiological relevance and minimizing vehicle-induced artifacts.
- [1] US Patent Application 20080207700. Amino Acid Salts of Rosiglitazone. July 20, 2006. View Source
